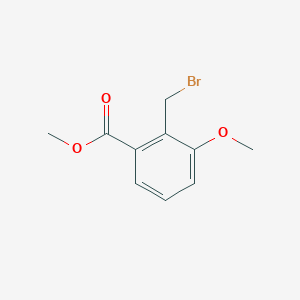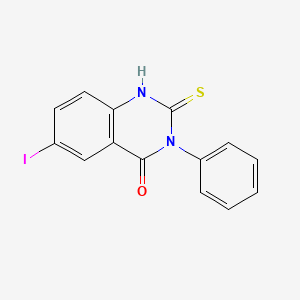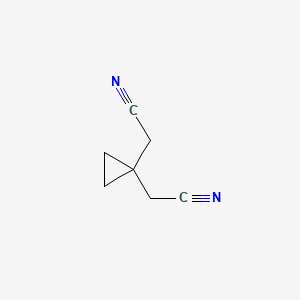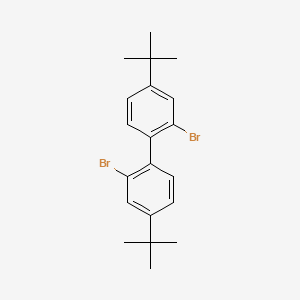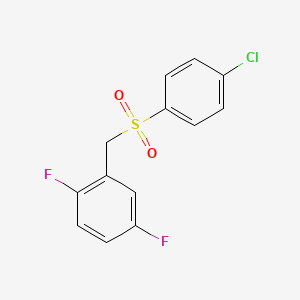
2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene
Vue d'ensemble
Description
The compound “2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene” is a type of sulfone derivative. Sulfones are a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . They are known for their various biological activities, including antibacterial, antifungal, antiviral, insecticidal, and herbicidal activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfone derivatives are often synthesized from aromatic or heteroaromatic compounds . For example, a series of sulfone derivatives containing a 1,3,4-oxadiazole moiety were synthesized and showed excellent antibacterial activities .Applications De Recherche Scientifique
Environmental Degradation and Fate
Research has explored the environmental degradation pathways of polyfluoroalkyl chemicals, highlighting the transformation of these substances into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) through microbial and abiotic processes. This degradation is of particular interest due to the toxic profiles of PFOA and PFOS, necessitating a thorough evaluation of the environmental fate and effects of fluorochemical precursors (Liu & Avendaño, 2013).
Synthesis Methodologies
Studies have developed practical methodologies for the synthesis of fluorochemicals, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals. These methodologies aim to address challenges related to cost, safety, and environmental impact, offering scalable and efficient routes for producing fluorochemicals (Qiu et al., 2009).
Toxicity and Health Risks
The bioaccumulation and toxicity of perfluorinated acids, including PFCAs and PFASs, have been critically reviewed, with discussions on regulatory criteria and comparisons with persistent lipophilic compounds. This research provides insights into the environmental persistence and potential human health impacts of fluorochemicals, contributing to the understanding of their safety profiles (Conder et al., 2008).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonylmethyl]-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O2S/c14-10-1-4-12(5-2-10)19(17,18)8-9-7-11(15)3-6-13(9)16/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEQSSURHUQFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432595 | |
| Record name | 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene | |
CAS RN |
470716-51-9 | |
| Record name | 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

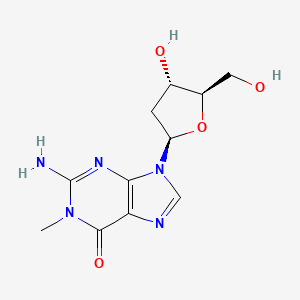
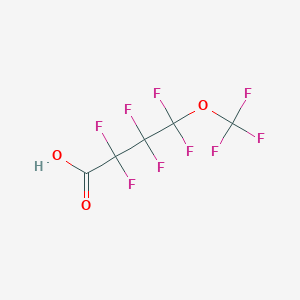
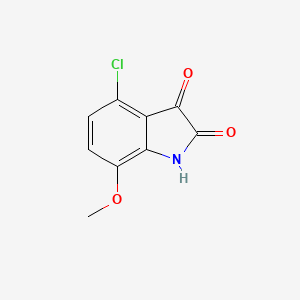
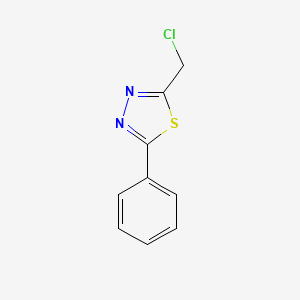

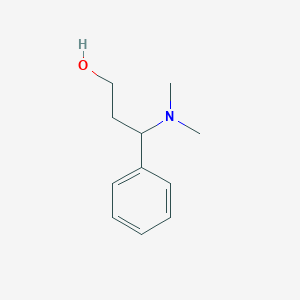
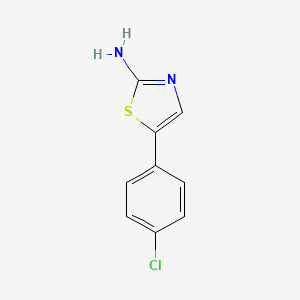
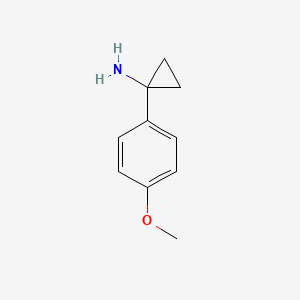
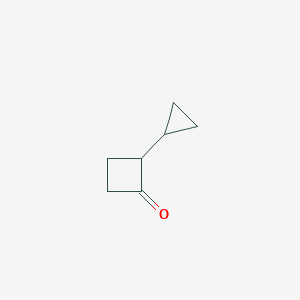
![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)
